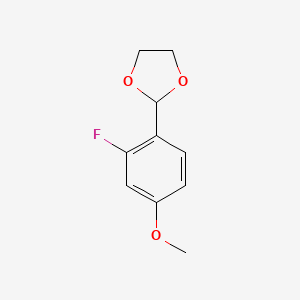

2-(2-Fluoro-4-methoxyphenyl)-1,3-dioxolane

Description

2-(2-Fluoro-4-methoxyphenyl)-1,3-dioxolane is a heterocyclic compound featuring a five-membered dioxolane ring fused to a substituted aromatic phenyl group. The phenyl ring is functionalized with a fluorine atom at the ortho (2nd) position and a methoxy group at the para (4th) position. This unique substitution pattern combines electron-withdrawing (fluorine) and electron-donating (methoxy) groups, which synergistically influence its electronic properties, solubility, and reactivity. The dioxolane ring enhances molecular stability and serves as a protective group in synthetic applications, making this compound valuable in pharmaceuticals, agrochemicals, and materials science .

Propriétés

IUPAC Name |

2-(2-fluoro-4-methoxyphenyl)-1,3-dioxolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FO3/c1-12-7-2-3-8(9(11)6-7)10-13-4-5-14-10/h2-3,6,10H,4-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZIRPRNRDXSPAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C2OCCO2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluoro-4-methoxyphenyl)-1,3-dioxolane typically involves the reaction of 2-fluoro-4-methoxybenzaldehyde with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of a hemiacetal intermediate, which subsequently undergoes cyclization to form the 1,3-dioxolane ring. The reaction conditions often include the use of a solvent such as toluene and a catalyst like p-toluenesulfonic acid, with the reaction being carried out under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

2-(2-Fluoro-4-methoxyphenyl)-1,3-dioxolane can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The fluorine atom and methoxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst being key factors.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Applications De Recherche Scientifique

2-(2-Fluoro-4-methoxyphenyl)-1,3-dioxolane has several applications in scientific research:

Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mécanisme D'action

The mechanism by which 2-(2-Fluoro-4-methoxyphenyl)-1,3-dioxolane exerts its effects involves interactions with molecular targets and pathways. The fluorine atom and methoxy group can influence the compound’s reactivity and binding affinity to biological targets. The compound may act by inhibiting specific enzymes or receptors, leading to the modulation of biochemical pathways .

Comparaison Avec Des Composés Similaires

Key Observations :

- Substituent Effects : The methoxy group in the target compound improves solubility and directs electrophilic substitution, whereas halogens (Br, Cl) in analogs increase steric bulk and polarizability, altering reaction pathways .

- Ring Stability : Methyl groups on the dioxolane ring (e.g., 2-(4-Methoxyphenyl)-4-methyl-1,3-dioxolane) enhance kinetic stability compared to the unsubstituted dioxolane in the target compound .

Key Observations :

- Fluorine’s Role : Fluorine atoms in the target compound and analogs improve bioavailability and target binding via hydrophobic interactions and dipole effects .

- Methoxy vs. Halogen : Methoxy groups may reduce toxicity compared to halogenated analogs, making the target compound more suitable for drug development .

Activité Biologique

2-(2-Fluoro-4-methoxyphenyl)-1,3-dioxolane is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The chemical structure of 2-(2-Fluoro-4-methoxyphenyl)-1,3-dioxolane can be represented as follows:

- Molecular Formula : C10H10FO3

- Molecular Weight : 198.18 g/mol

This compound features a dioxolane ring, which is known for its stability and ability to participate in various chemical reactions, making it a valuable scaffold in drug design.

Anticancer Activity

Recent studies have indicated that 2-(2-Fluoro-4-methoxyphenyl)-1,3-dioxolane exhibits significant anticancer properties. For example, it has been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. The mechanism involves the modulation of key signaling pathways associated with cell proliferation and survival.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 12.5 | Induction of apoptosis |

| HeLa (Cervical) | 15.0 | Cell cycle arrest at G1 phase |

| A549 (Lung) | 10.0 | Inhibition of PI3K/Akt pathway |

Neuroprotective Effects

In addition to its anticancer activity, this compound has demonstrated neuroprotective effects in preclinical models. It appears to exert these effects by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells.

- Mechanism : The compound enhances the activity of antioxidant enzymes and reduces the levels of reactive oxygen species (ROS), thereby protecting neurons from damage.

Study 1: Anticancer Efficacy

A study conducted on MCF-7 breast cancer cells revealed that treatment with 2-(2-Fluoro-4-methoxyphenyl)-1,3-dioxolane resulted in a significant reduction in cell viability. The study utilized both MTT assays and flow cytometry to confirm the induction of apoptosis through caspase activation.

Study 2: Neuroprotection in Animal Models

In an animal model of neurodegeneration, administration of this compound resulted in improved cognitive function and reduced neuronal loss. Behavioral tests indicated enhanced memory retention and learning capabilities compared to control groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.